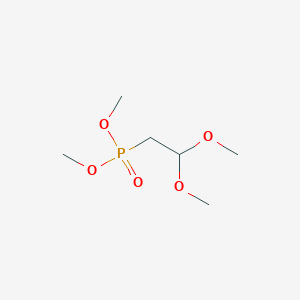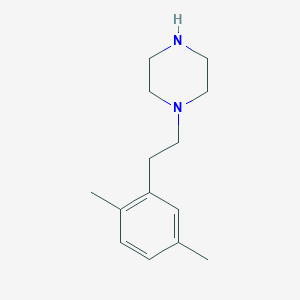
1-(2,5-Dimethylphenethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenethyl)piperazine is an organic compound with the molecular formula C14H22N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a 2,5-dimethylphenethyl group attached to the piperazine ring
Métodos De Preparación
The synthesis of 1-(2,5-Dimethylphenethyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 2,5-dimethylphenethylamine with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product .
Análisis De Reacciones Químicas
1-(2,5-Dimethylphenethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenethyl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used as a ligand in receptor binding studies or as a tool to investigate cellular pathways.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be explored for its effects on neurotransmitter systems or as a potential therapeutic agent for various conditions.
Industry: In industrial applications, the compound may be used as an intermediate in the production of other chemicals or as a component in specialized formulations .
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparación Con Compuestos Similares
1-(2,5-Dimethylphenethyl)piperazine can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)piperazine: This compound has a similar structure but lacks the ethyl group attached to the piperazine ring. It may exhibit different chemical and biological properties due to this structural difference.
1-(3,5-Dimethylphenyl)piperazine: This compound has the methyl groups in different positions on the phenyl ring, which can affect its reactivity and interactions with other molecules.
1-(2,3-Dimethylphenyl)piperazine:
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
1-[2-(2,5-dimethylphenyl)ethyl]piperazine |
InChI |
InChI=1S/C14H22N2/c1-12-3-4-13(2)14(11-12)5-8-16-9-6-15-7-10-16/h3-4,11,15H,5-10H2,1-2H3 |
Clave InChI |
RTWCATPNSSTXHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CCN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


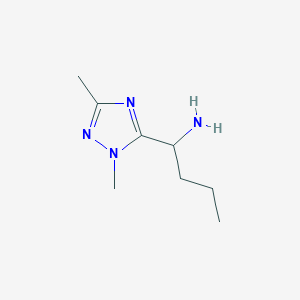

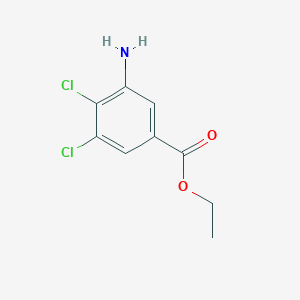
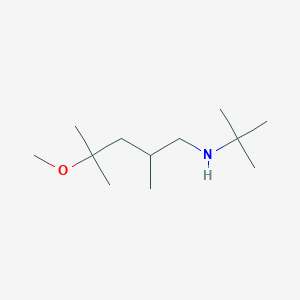
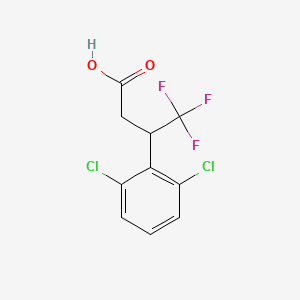
![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
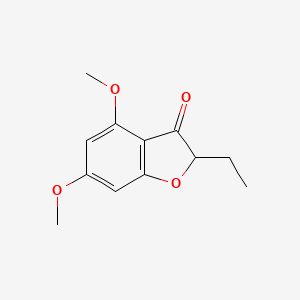
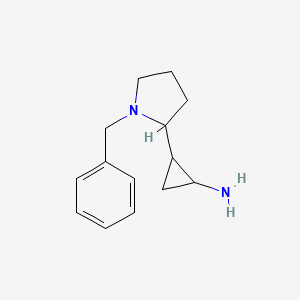
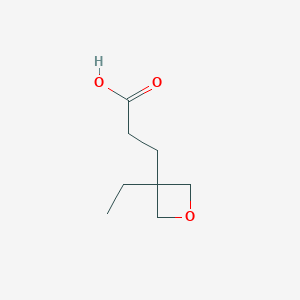
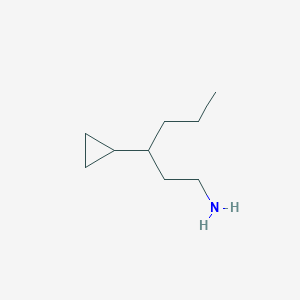

![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)
